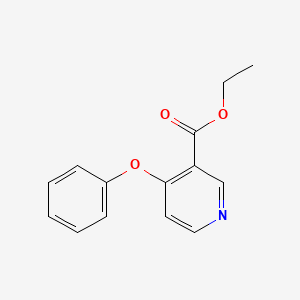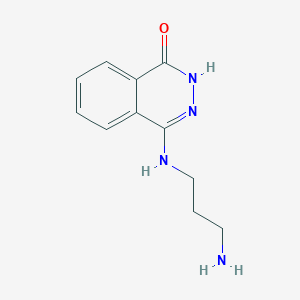
Ethyl 4-phenoxypyridine-3-carboxylate
Vue d'ensemble
Description
Ethyl 4-phenoxypyridine-3-carboxylate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of an ethyl ester group attached to the 4-position of a phenoxynicotinate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4-phenoxypyridine-3-carboxylate can be synthesized through several synthetic routes. One common method involves the esterification of 4-phenoxynicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Suzuki-Miyaura coupling reaction, where 4-bromonicotinic acid is coupled with phenol in the presence of a palladium catalyst and a base such as potassium carbonate. The resulting 4-phenoxynicotinic acid is then esterified with ethanol to yield ethyl 4-phenoxynicotinate .
Industrial Production Methods
Industrial production of ethyl 4-phenoxynicotinate typically involves large-scale esterification processes. The use of continuous flow reactors and automated systems allows for efficient and high-yield production of the compound. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-phenoxypyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-phenoxynicotinic acid or 4-phenoxynicotinone.
Reduction: this compound alcohol.
Substitution: Various substituted phenoxynicotinates depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 4-phenoxypyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of ethyl 4-phenoxynicotinate involves its interaction with specific molecular targets. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or microbial growth, leading to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl nicotinate: Similar structure but lacks the phenoxy group.
Methyl 4-phenoxynicotinate: Similar structure but with a methyl ester group instead of an ethyl ester group.
4-Phenoxynicotinic acid: The carboxylic acid form of the compound.
Uniqueness
Ethyl 4-phenoxypyridine-3-carboxylate is unique due to the presence of both the ethyl ester and phenoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C14H13NO3 |
|---|---|
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
ethyl 4-phenoxypyridine-3-carboxylate |
InChI |
InChI=1S/C14H13NO3/c1-2-17-14(16)12-10-15-9-8-13(12)18-11-6-4-3-5-7-11/h3-10H,2H2,1H3 |
Clé InChI |
IQSRVJJAWABDFS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=CN=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details













Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Methoxycarbonyl)spiro[2.3]hexane-1-carboxylic acid](/img/structure/B8662104.png)




![Diethyl acetamido[(pyridin-4-yl)methyl]propanedioate](/img/structure/B8662138.png)



![Diethyl {[(2,4-dimethoxyphenyl)methyl]amino}propanedioate](/img/structure/B8662159.png)
![4-Amino-5-(4-chlorobenzoyl)-2-[(4-methoxyphenyl)amino]thiophene-3-carboxamide](/img/structure/B8662164.png)

![tert-Butyl 7-cyano-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate](/img/structure/B8662179.png)
